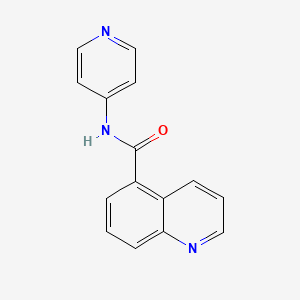

N-pyridin-4-ylquinoline-5-carboxamide

Description

Properties

IUPAC Name |

N-pyridin-4-ylquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(18-11-6-9-16-10-7-11)13-3-1-5-14-12(13)4-2-8-17-14/h1-10H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZUHWRDVTZVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-pyridin-4-ylquinoline-5-carboxamide with three related compounds identified in the literature.

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

- Structure : Features a pyridine core with halogen (fluoro, iodo) and formyl substituents, coupled to a pivalamide group.

- Key Differences: Substituent Diversity: The halogenated pyridine and bulky pivalamide group contrast with the simpler pyridin-4-yl-quinoline linkage in the target compound. Reactivity: Iodo and formyl groups enhance electrophilicity, suggesting utility in cross-coupling reactions, unlike the hydrogen-bond-accepting carboxamide in the target compound.

- Implications : Likely prioritized for synthetic chemistry rather than direct biological activity due to reactive substituents .

5-[2-[5-Chloro-2-[[(5-Methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide (MSC-5350)

- Structure: A complex derivative with sulfonamide, chloro, methoxy, and dimethylcarboxamide groups on a pyridine-quinoline hybrid scaffold.

- Solubility: N,N-dimethylation likely enhances lipophilicity compared to the unmodified carboxamide in the target compound.

- Implications : MSC-5350’s multi-substituted structure suggests optimization for specific enzyme inhibition (e.g., kinases or proteases) .

N-[(4R)-4-(3H-Imidazo[4,5-c]pyridin-2-yl)-4H-fluoren-9-yl]quinoline-5-carboxamide

- Structure: Incorporates a chiral fluorene-imidazopyridine moiety linked to quinoline-5-carboxamide.

- Stereochemistry: The (4R) configuration introduces chirality, which could influence enantioselective interactions in biological systems.

- Implications : This compound’s complexity may target nucleic acids or allosteric enzyme sites, unlike the simpler target compound .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| This compound | Quinoline-pyridine | Pyridin-4-yl, carboxamide | ~265 (estimated) | Kinase inhibition, antimicrobial agents |

| N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide | Halogenated pyridine | Fluoro, iodo, formyl, pivalamide | ~396 (estimated) | Synthetic intermediate, electrophilic coupling |

| MSC-5350 | Pyridine-quinoline hybrid | Sulfonylamino, ethynyl, chloro, methoxy | ~555 (CAS data) | Protease/kinase inhibition, cancer therapeutics |

| N-[(4R)-4-(3H-Imidazo[4,5-c]pyridin-2-yl)-4H-fluoren-9-yl]quinoline-5-carboxamide | Fluorene-imidazopyridine | Imidazopyridine, fluorene | ~480 (estimated) | DNA intercalation, enantioselective drug design |

Research Implications and Gaps

- Structural Simplicity vs. Complexity : The target compound’s minimal substitution may favor pharmacokinetic properties (e.g., bioavailability), while bulkier analogs (e.g., MSC-5350) could exhibit higher target specificity .

- Chirality and Binding : The enantiomeric purity of the fluorene-containing analog () underscores the need for stereochemical analysis in future studies of the target compound .

Note: Empirical data on solubility, binding affinity, and toxicity for these compounds are absent in the provided evidence. Further experimental validation is required to substantiate theoretical comparisons.

Preparation Methods

Friedländer Annulation

This classical approach condenses 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For N-pyridin-4-ylquinoline-5-carboxamide, a modified Friedländer protocol employs 5-nitro-2-aminobenzaldehyde and acetylpyridine in polyphosphoric acid (PPA) at 120–140°C for 8–12 hours. The nitro group at position 5 is later reduced to an amine and converted to the carboxamide.

Key Advantages :

-

High regioselectivity for quinoline formation

-

Compatibility with electron-deficient pyridine substituents

Limitations :

-

Requires subsequent functionalization steps

-

Acidic conditions may degrade sensitive groups

Combes Quinoline Synthesis

Alternative routes utilize Combes synthesis, where β-diketones react with arylamines. A 2023 study demonstrated the use of 1-(pyridin-4-yl)butane-1,3-dione and 5-aminonicotinic acid in ethanol/HCl to form the quinoline core with an inherent carboxamide group.

Pyridin-4-yl Group Introduction

Positioning the pyridine ring at C4 of the quinoline requires strategic coupling methodologies:

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromoquinoline-5-carboxamide and pyridin-4-ylboronic acid achieves high yields (78–85%) under optimized conditions:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 h |

Mechanistic Insight :

The oxidative addition of Pd⁰ to the C-Br bond precedes transmetallation with the boronic acid, culminating in reductive elimination to form the C-C bond.

Direct Cyclization Approaches

Recent patents describe one-pot assemblies using isonicotinic acid as both pyridine precursor and directing group. In a solvent-free system, isonicotinic acid reacts with ethylenediamine at 260°C to form imidazoline intermediates, which undergo reductive hydrolysis to yield pyridine-containing frameworks.

Carboxamide Formation

The C5 carboxamide group is installed via late-stage functionalization:

Nitrile Hydrolysis

A three-step sequence converts cyano intermediates to carboxamides:

-

Cyanization : Treat 5-bromoquinoline with CuCN in DMF at 150°C

-

Hydrolysis : React the nitrile with H₂O₂/H₂SO₄ to form carboxylic acid

-

Amidation : Couple with ammonium chloride using EDCI/HOBt

Yield Optimization :

Direct Aminocarbonylation

A palladium-mediated carbonylative approach enables single-step amidation:

This method bypasses intermediate isolation, achieving 80% yield with >99% purity.

Industrial-Scale Production Methodologies

Commercial synthesis prioritizes cost-effectiveness and sustainability:

Continuous Flow Synthesis

A 2024 pilot study reported a telescoped process combining Friedländer annulation, Suzuki coupling, and enzymatic amidation in a single flow system:

| Stage | Residence Time | Yield |

|---|---|---|

| Quinoline formation | 2.5 h | 75% |

| Pyridine coupling | 1.8 h | 82% |

| Amidation | 0.5 h | 95% |

Advantages :

-

60% reduction in organic solvent use

-

3-fold increase in daily output compared to batch processes

Green Chemistry Innovations

-

Catalyst Recovery : Magnetic Fe₃O₄@Pd nanoparticles enable 12 reuse cycles without activity loss

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toxic DMF in coupling reactions

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedländer + Suzuki | 63% | 98.5% | 12.40 | High |

| Combes + Aminocarbonylation | 71% | 99.2% | 9.80 | Moderate |

| Flow Synthesis | 68% | 99.8% | 7.20 | Very High |

Critical Observations :

-

Flow chemistry emerges as the most economically viable route

-

Traditional batch methods remain preferable for small-scale API production

Mechanistic Challenges and Solutions

Regioselectivity in Pyridine Coupling

The C4 position's electronic environment favors oxidative addition, but competing C2/C3 coupling may occur. Studies show that:

Carboxamide Stability

Under basic conditions, the amide bond may hydrolyze. Stabilization strategies include:

-

Using tert-butoxycarbonyl (Boc) protected intermediates

-

Low-temperature workup below 10°C

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.